propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine
Description
Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine is a pyrazole-derived amine featuring a trifluoroethyl group at the 1-position of the pyrazole ring and a propylamine chain attached via a methyl linker at the 3-position. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the propylamine moiety may influence solubility and receptor interactions .
Properties
Molecular Formula |
C9H15ClF3N3 |
|---|---|
Molecular Weight |
257.68 g/mol |
IUPAC Name |
N-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H14F3N3.ClH/c1-2-4-13-6-8-3-5-15(14-8)7-9(10,11)12;/h3,5,13H,2,4,6-7H2,1H3;1H |
InChI Key |
KGWXIBLGCFSNCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=NN(C=C1)CC(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency. The industrial production methods are designed to minimize waste and environmental impact while maximizing yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences and similarities:
Key Observations:
- Trifluoroethyl Group : Present in both the target compound and –8 derivatives, this group confers high electronegativity and resistance to oxidative metabolism. Its absence in ’s compound highlights its role in modulating electronic properties .
- Heterocyclic Variations : replaces the trifluoroethyl group with a pyridinyl ring, enhancing aromatic stacking but reducing fluorophilicity .
Physicochemical and Spectral Data
While specific data for the target compound are unavailable, comparisons can be inferred:
- Melting Points : ’s pyrazole-amine derivative melts at 104–107°C, suggesting crystalline stability. The target compound’s trifluoroethyl group may lower melting points due to increased hydrophobicity .
- Spectroscopy : The trifluoroethyl group in –8 compounds would show distinct $^{19}\text{F}$ NMR shifts (~-60 to -70 ppm) and $^{1}\text{H}$ NMR signals for the methylene group (δ 4.5–5.0) .
Biological Activity
Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine is a heterocyclic compound characterized by its unique pyrazole structure, which has garnered interest for its potential biological activities. This compound's distinctive trifluoroethyl substitution enhances its pharmacological profile, making it a candidate for various therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 241.26 g/mol. Its structural features include a pyrazole ring and a propyl amine group, which contribute to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H16F3N3 |
| Molecular Weight | 241.26 g/mol |
| IUPAC Name | This compound |
| InChI Key | CXXRZQXWJZKJQZ-UHFFFAOYSA-N |
Biological Activity
Research into the biological activity of this compound has highlighted several areas of interest:
Antimicrobial Activity
Studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory activity. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways.
Antitumor Potential
The potential antitumor activity of pyrazole derivatives is another significant area of research. Compounds with similar structures have demonstrated inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting tumor growth factors. The specific pathways involved often include the modulation of signaling pathways like MAPK and PI3K/Akt.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with a trifluoroethyl substitution exhibited enhanced antibacterial activity compared to their non-substituted counterparts.
- Anti-inflammatory Mechanisms : In vitro studies demonstrated that certain pyrazole derivatives could significantly reduce nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents.
- Antitumor Activity : Research involving the synthesis of novel pyrazole-based compounds revealed that several exhibited IC50 values below 50 µM against various cancer cell lines, suggesting strong antitumor potential.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and tumor progression.
- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways critical for cell survival and proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
